molecular formula C11H13NO B1305216 5-Acetohydroximoylindane CAS No. 36795-33-2

5-Acetohydroximoylindane

Cat. No.: B1305216
CAS No.: 36795-33-2
M. Wt: 175.23 g/mol
InChI Key: OZQPZHZGJWHZRU-UHFFFAOYSA-N
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Description

5-Acetohydroximoylindane is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of indane, a bicyclic organic compound, and has a molecular formula of C11H11NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetohydroximoylindane typically involves the reaction of indane derivatives with hydroxylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Acetohydroximoylindane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes and other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Halogens, alkyl halides; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed:

Scientific Research Applications

5-Acetohydroximoylindane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Acetohydroximoylindane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, altering cellular signaling pathways, and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Comparison with Similar Compounds

  • 1-Aminoindane
  • 1-Iodomethylindane
  • 4,6-Dinitro-1,1,3,3,5-Pentamethylindane
  • 1-Methoxyindane

Comparison: While other indane derivatives may have specific uses in organic synthesis or as intermediates, 5-Acetohydroximoylindane’s combination of hydroxylamine and acetyl groups provides distinct reactivity and biological activity, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQPZHZGJWHZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385014
Record name 5-ACETOHYDROXIMOYLINDANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36795-33-2
Record name 5-ACETOHYDROXIMOYLINDANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Anhydrous aluminum trichloride (25 g) is added dropwise to a stirred mixture of acetylchloride (11.8 g), indane (24 g) and dry benzene (100 ml) stirred at 5-8° C. The stirring is continued for 6 hours at this temperature until the evolution of hydrogen chloride is over; then, the mixture is partitioned with ice (200 g) and 6N hydrochloric acid (100 ml), the organic phase is separated, the aqueous phase is extracted with benzene. The organic benzene layers are collected, washed until neutral, dried on MgSO4 and the excess solvent is evaporated under vacuum. The residue (28.5 g) is distilled in high vacuum (1 mmHg) and the fractions with b.p. 80°-85° C. are collected affording 16 g of 5-acetylindane. I.R.=1680 cm-1. H-NMR (CDCl3 /TMS): 7.1-7.8 (m, 3H, Ar); 2.9 (t, 4H); 2.55 (s, 3H, CH3); 1.9-2.4 (m, 2H). A solution of 5-acetylindane (15 g) in ethanol (50 ml) is treated with a solution of hydroxylamine hydrochloride (15 g) and potassium acetate (21.5 g) in ethanol (50 ml) for 20 minutes at the reflux temperature. The excess of the solvent is evaporated in vacuum and the mixture is diluted with water. The precipitate is collected by filtration affording 15.01 g of 5-acetylindane oxime m.p. 104° C. I.R.=3200 cm-1. H-NMR (CDCl3 /TMS): 8.15 (s, 1H, N--OH); 2.3 (s, 3H, CH3).
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